2-Butyn-1-yl chloroformate
Description
Historical Context of Chloroformate Reagents in Organic Synthesis
The use of chloroformate esters in organic synthesis has a history stretching back over a century. Initially, their high reactivity was recognized, leading to their infamous use as chemical warfare agents during World War I. researchgate.netkobe-u.ac.jp However, in the decades that followed, their synthetic utility came to the forefront. researchgate.netpsu.edu Chemists began to harness their ability to react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively. wikipedia.org This reactivity became the foundation for their widespread use as protecting groups in complex syntheses, most notably in peptide chemistry. wikipedia.orgontosight.ai Reagents like benzyl (B1604629) chloroformate (for the Cbz group) and fluorenylmethyloxycarbonyl chloride (for the FMOC group) became indispensable tools for the selective protection and deprotection of amino groups. wikipedia.org Beyond protection chemistry, chloroformates have also been employed as derivatizing agents in analytical chemistry to enhance the volatility of polar analytes for gas chromatography. wikipedia.org
Significance of Alkynyl Chloroformates in Contemporary Chemical Research
Alkynyl chloroformates, a specific class of chloroformate esters, have gained increasing importance in modern chemical research. mdpi.com The presence of the alkyne functionality introduces a site of unsaturation that can participate in a variety of subsequent chemical transformations, including click chemistry, which is a powerful tool for the rapid and selective formation of molecular linkages. smolecule.com This dual functionality makes alkynyl chloroformates valuable reagents for the synthesis of complex molecules and functional materials. mdpi.com Their use as precursors in the synthesis of novel prodrugs and in the preparation of symmetrical ureas with herbicidal properties highlights their practical applications. mdpi.comresearchgate.net
Specific Research Importance of 2-Butyn-1-yl Chloroformate
This compound, with its characteristic γ-methyl group on the β-triple bond, has been a subject of significant academic research, particularly in the study of reaction mechanisms. psu.edumdpi.commdpi.com The primary focus of this research has been the elucidation of its solvolytic behavior in various solvent systems. mdpi.comnih.gov Kinetic studies, often employing the extended Grunwald-Winstein equation, have been instrumental in understanding how the structure of the reagent and the properties of the solvent influence the reaction pathway. mdpi.commdpi.com These studies have revealed that this compound can undergo solvolysis through different mechanisms, including a bimolecular addition-elimination pathway and a unimolecular ionization (SN1) pathway, depending on the solvent's ionizing power and nucleophilicity. psu.edumdpi.com This mechanistic dichotomy is a key area of its research importance. Furthermore, it has been used in the synthesis of acetylenic derivatives of naturally occurring compounds like betulin, demonstrating its utility in medicinal chemistry research. mdpi.com
Overview of Key Research Avenues
The primary research avenues for this compound are centered on its reactivity and synthetic applications. A major area of investigation involves detailed kinetic studies of its solvolysis to map out its reaction mechanisms under different conditions. mdpi.comnih.govmdpi.com This includes comparing its reactivity to other chloroformates like propargyl chloroformate and phenyl chloroformate to understand the electronic and steric effects of its structure. mdpi.comnih.gov Another significant research direction is its use as a synthetic precursor. For example, it has been utilized to create derivatives of bioactive molecules, with the aim of generating new compounds with potential therapeutic properties. mdpi.com
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₅ClO₂ nist.gov |
| Molecular Weight | 132.545 g/mol nist.gov |
| CAS Registry Number | 202591-85-3 nist.gov |
| IUPAC Name | but-2-yn-1-yl carbonochloridate (B8618190) sigmaaldrich.com |
Detailed Research Findings
The solvolysis of this compound has been extensively studied using the extended Grunwald-Winstein equation:
log(k/k₀) = lN_T + mY_Cl + c
where k and k₀ are the specific rates of solvolysis in a given solvent and in 80% ethanol (B145695), respectively, l is the sensitivity to solvent nucleophilicity (N_T), m is the sensitivity to solvent ionizing power (Y_Cl), and c is a constant. psu.edumdpi.com
Studies have shown that in most solvents, this compound undergoes solvolysis via a stepwise addition-elimination (A_N + D_N) mechanism. mdpi.com However, in strongly hydrogen-bonding and highly ionizing solvents such as 97% and 90% hexafluoroisopropanol (HFIP), the reaction mechanism shifts to an ionization (S_N1) pathway. psu.edumdpi.com This is attributed to the stabilization of the resulting carbocation intermediate by the methyl group.
For instance, in a range of aqueous ethanol, methanol, acetone (B3395972), and trifluoroethanol mixtures, the l/m ratio for this compound is approximately 3.06, which is very similar to that observed for phenyl chloroformate, suggesting a common addition-elimination mechanism with a rate-determining addition step. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
but-2-ynyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2/c1-2-3-4-8-5(6)7/h4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKKPMUEGDJJSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399690 | |
| Record name | 2-Butyn-1-yl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202591-85-3 | |
| Record name | 2-Butyn-1-yl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butyn-1-yl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Detailed Mechanistic Investigations of 2 Butyn 1 Yl Chloroformate Reactivity
Solvolytic Mechanisms and Kinetic Analyses
The solvolysis of 2-butyn-1-yl chloroformate has been the subject of detailed kinetic studies to elucidate its reaction mechanisms across a variety of solvent systems. At a standard temperature of 25.0 °C, its reactivity has been systematically investigated in numerous binary aqueous-organic mixtures, providing a comprehensive dataset for mechanistic interpretation. nih.govnih.gov
Application of Linear Free Energy Relationships (LFERs)
Linear Free Energy Relationships (LFERs) are crucial tools for analyzing the solvolysis of this compound. By correlating the specific rates of reaction with established solvent parameters, these relationships offer profound insights into the nature of the transition states and the molecular processes governing the reaction. nih.gov
The Extended Grunwald-Winstein (G-W) equation is a powerful LFER used to quantify the influence of solvent properties on reaction rates. The equation is expressed as:
log(k/k₀) = lNT + mYCl + c
where:
k is the specific rate of solvolysis in a given solvent.
k₀ is the rate in the reference solvent (80% ethanol).
l is the sensitivity of the solvolysis to the solvent nucleophilicity scale (NT).
m is the sensitivity of the solvolysis to the solvent ionizing power scale (YCl).
c is the intercept.
Kinetic data for the solvolysis of this compound at 25.0 °C across 18 different solvent systems have been collected and analyzed using this equation. nih.gov The analysis reveals distinct mechanistic behaviors depending on the solvent environment. A good correlation was obtained with an l value of 1.50 and an m value of 0.49. nih.gov
Below is a table of the first-order specific rate constants for the solvolysis of this compound in various solvents at 25.0 °C, along with the corresponding solvent nucleophilicity (NT) and ionizing power (YCl) values. nih.gov
| Solvent (% v/v)a | k × 105 (s-1) | NTb | YClc |
|---|---|---|---|
| 100% EtOH | 1.55 | 0.37 | -2.52 |
| 90% EtOH | 6.41 | 0.16 | -0.93 |
| 80% EtOH | 14.9 | 0.00 | 0.00 |
| 70% EtOH | 29.2 | -0.14 | 0.77 |
| 100% MeOH | 7.73 | 0.17 | -1.12 |
| 90% Acetone (B3395972) | 0.791 | -0.35 | -0.85 |
| 80% Acetone | 3.12 | -0.37 | 0.18 |
| 100% TFE | 1.15 | -2.79 | 2.83 |
| 97% TFE | 3.17 | -2.55 | 3.05 |
| 90% TFE | 11.2 | -1.70 | 3.10 |
| 70% TFE | 105 | -1.13 | 3.20 |
| 50% TFE | 471 | -0.70 | 3.45 |
| 97% HFIP | 1450 | -5.22 | 5.26 |
| 90% HFIP | 1220 | -3.71 | 4.86 |
| 70% HFIP | 767 | -3.00 | 4.54 |
| 50% HFIP | 631 | -2.52 | 4.27 |
| 80% TFE-20% EtOH | 10.3 | -1.76 | 2.94 |
| 60% TFE-40% EtOH | 11.1 | -1.00 | 2.41 |
a Volume/volume basis at 25.0 °C, with water as the other component unless stated otherwise. TFE is 2,2,2-trifluoroethanol (B45653) and HFIP is 1,1,1,3,3,3-hexafluoro-2-propanol (B117542).
b Solvent nucleophilicity values.
c Solvent ionizing power values.
The correlational analysis of this compound's solvolysis rates reveals the operation of two competing reaction pathways: a bimolecular addition-elimination mechanism and a unimolecular ionization (SN1) mechanism. nih.govnih.gov In the majority of the solvents studied, the reaction proceeds via an addition-elimination pathway, where the solvent acts as a nucleophile attacking the carbonyl carbon in the rate-determining step. nih.gov
However, in highly ionizing and poorly nucleophilic solvents, the mechanism shifts. Specifically, in 97% and 90% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), the reaction transitions to a dominant ionization pathway. nih.govnih.gov This switch indicates that in these environments, the cleavage of the carbon-chlorine bond to form a carbocation intermediate becomes the more favorable reaction route. nih.govnih.gov The application of the Grunwald-Winstein equation is instrumental in identifying this mechanistic duality, as the sensitivity parameters (l and m) change with the underlying mechanism. nih.govscience.govscience.gov
The competition between the addition-elimination and ionization pathways is strongly governed by the solvent's nucleophilicity (NT) and ionizing power (YCl). nih.govnih.gov
High Nucleophilicity (NT): In solvents with higher NT values, such as aqueous ethanol (B145695) and acetone mixtures, the addition-elimination mechanism is favored. The solvent molecules effectively participate as nucleophiles in the rate-determining step, leading to the formation of a tetrahedral intermediate. nih.govnih.gov The sensitivity to changes in solvent nucleophilicity, quantified by the l value of 1.50, underscores the importance of nucleophilic attack in the transition state for this pathway. nih.gov
High Ionizing Power (YCl): In solvents with very high YCl values and low NT values, such as the highly fluorinated alcohols (HFIP), the ionization mechanism becomes dominant. nih.govnih.gov These solvents are adept at stabilizing the developing carbocation and the departing chloride ion through strong hydrogen bonding, thereby facilitating the SN1 pathway. The sensitivity to ionizing power is captured by the m value of 0.49. nih.gov
The interplay between NT and YCl dictates the specific mechanism, with the addition-elimination pathway prevailing across most common aqueous-organic mixtures, while the ionization pathway emerges only under the extreme conditions of low nucleophilicity and high ionizing power. nih.gov
Role of Structural Features on Reaction Pathways
The structure of this compound, particularly the presence of a methyl group at the γ-position relative to the oxygen atom, is a critical determinant of its reactivity. This feature distinguishes it from the simpler propargyl chloroformate. nih.gov
The electron-donating nature of this γ-methyl group plays a crucial role in enabling the switch to an ionization mechanism in highly ionizing solvents. nih.govnih.gov In the SN1 transition state, where positive charge develops on the propargylic carbon, the methyl group provides stabilization through an inductive effect. This stabilization lowers the activation energy for the ionization pathway, making it competitive with the addition-elimination route in solvents that can support ion formation but are poor nucleophiles (e.g., 97% HFIP). nih.gov For propargyl chloroformate, which lacks this methyl group, the addition-elimination pathway is observed exclusively across all solvents studied, as the unstabilized propargyl cation is too high in energy to be a viable intermediate. nih.gov Therefore, the γ-methyl group is directly responsible for the observed dualistic mechanistic behavior of this compound. nih.govnih.gov
Comparative Mechanistic Studies with Propargyl Chloroformate and other Alkenyl/Aryl Chloroformates
The reactivity of this compound is best understood through comparative analysis with structurally related chloroformates, particularly its closest analog, propargyl chloroformate, as well as various alkenyl and aryl chloroformates. These studies, often employing the extended Grunwald-Winstein equation, reveal how subtle structural and electronic differences influence the solvolytic mechanism, which can range from a bimolecular addition-elimination pathway to a unimolecular ionization pathway.
For alkynyl chloroformates, the reaction mechanism is highly sensitive to solvent properties and the substitution on the alkyne. In the case of propargyl chloroformate, studies have shown that a tetrahedral stepwise addition-elimination pathway is the confirmed mechanism across a wide range of solvents. nih.govmdpi.com However, this compound, which differs by the presence of a methyl group on the triple bond, exhibits more complex behavior. nih.govmdpi.com While the addition-elimination pathway is dominant in most solvents, the reaction shifts towards an ionization (S_N1-like) mechanism in strongly hydrogen-bonding and highly ionizing solvents such as 97% and 90% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). nih.govmdpi.comresearchgate.net This shift is attributed to the ability of these solvents to stabilize the carbocation intermediate formed during ionization.
Comparative studies with aryl and alkenyl chloroformates further contextualize this behavior. Aryl chloroformates like phenyl chloroformate, p-methoxyphenyl chloroformate, and p-nitrophenyl chloroformate consistently solvolyze via a dominant addition-elimination mechanism where the formation of a tetrahedral intermediate is the rate-determining step. nih.govresearchgate.net Alkenyl chloroformates, such as isopropenyl chloroformate, show a similar predominance of the bimolecular addition-elimination pathway but with a notable contribution from an ionization pathway in highly ionizing fluoroalcohol-water mixtures. mdpi.comresearchgate.net
The table below summarizes the dominant solvolytic pathways for this compound and related compounds in various solvent types, highlighting the mechanistic shifts observed.
| Compound | Predominant Mechanism in Nucleophilic Solvents (e.g., aq. Ethanol) | Predominant Mechanism in Highly Ionizing, Low-Nucleophilicity Solvents (e.g., aq. HFIP) |
| This compound | Addition-Elimination | Ionization (S_N1-like) nih.govmdpi.com |
| Propargyl chloroformate | Addition-Elimination nih.govmdpi.com | Addition-Elimination |
| Phenyl chloroformate | Addition-Elimination nih.gov | Addition-Elimination |
| Isopropenyl chloroformate | Addition-Elimination | Addition-Elimination with significant Ionization contribution mdpi.com |
| Benzyl (B1604629) chloroformate | Addition-Elimination | Solvolysis-Decomposition nih.gov |
Kinetic Solvent Isotope Effects (KSIEs) in Solvolytic Processes
Kinetic Solvent Isotope Effects (KSIEs), determined by comparing reaction rates in a protic solvent (e.g., H₂O, CH₃OH) with its deuterated counterpart (e.g., D₂O, CH₃OD), are a powerful tool for elucidating solvolysis mechanisms. The magnitude of the KSIE (k_H/k_D) provides insight into the transition state structure and the role of the solvent in the rate-determining step.
For chloroformate solvolysis, a KSIE value close to unity or slightly inverse (k_H/k_D < 1) can suggest a mechanism where the nucleophilic attack of the solvent is not the primary motion in the rate-determining step, or it can be indicative of an inverse solvent equilibrium isotope effect preceding the rate-limiting step. mdpi.com Conversely, significant normal KSIE values (k_H/k_D > 1) are often associated with mechanisms involving general base catalysis by the solvent, where a proton transfer is part of the rate-determining step. rsc.org
In the context of this compound, while specific KSIE data is not extensively reported, the mechanistic dichotomy established through other kinetic studies allows for predictions. In solvents where the addition-elimination mechanism prevails, the KSIE would be expected to be similar to that of other acyl chlorides undergoing nucleophilic attack with general base assistance. For reactions proceeding via an ionization pathway in highly ionizing solvents, the KSIE is expected to be close to 1.0, as the primary rate-determining motion is C-Cl bond heterolysis, with minimal covalent involvement from the solvent.
Low solvent isotope effects have been observed for certain alkyl chloroformates, pointing towards a unimolecular mechanism involving acyl–halogen bond fission. nih.gov This contrasts with other acyl chlorides where larger KSIE values indicate significant nucleophilic solvent assistance or general base catalysis in the transition state. rsc.org
The following table presents typical KSIE values for different proposed solvolytic mechanisms relevant to chloroformates.
| Proposed Mechanism | Expected k_H/k_D Range | Interpretation |
| Unimolecular Ionization (S_N1) | ~1.0 - 1.3 | Rate-determining step is C-Cl bond cleavage with little solvent covalent participation. |
| Bimolecular Addition-Elimination | 1.5 - 2.5 | Suggests nucleophilic attack by solvent, often with general-base catalysis for proton removal in the transition state. rsc.org |
| S_Ni-like Decomposition | ~1.0 | Internal rearrangement in the rate-determining step. |
Mechanistic Aspects of Chloroformate-Mediated Transformations
N-Acylpyridinium Intermediate in Esterification Reactions in Aqueous Media
In the presence of pyridine (B92270), alkyl chloroformates are highly effective reagents for mediating the esterification of carboxylic acids, even in aqueous environments. acs.orgfigshare.com The mechanism of this transformation does not involve direct attack of the carboxylate on the chloroformate. Instead, the reaction proceeds through the rapid formation of a highly reactive N-acylpyridinium intermediate. acs.org
Pyridine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride ion to form the N-alkoxycarbonylpyridinium salt. This intermediate is significantly more reactive than the parent chloroformate. In the context of esterification, this pyridinium (B92312) salt then reacts with the carboxylate anion to form a mixed anhydride (B1165640). Subsequent nucleophilic attack by an alcohol on the mixed anhydride yields the final ester product.
Sophisticated Applications of 2 Butyn 1 Yl Chloroformate in Complex Organic Synthesis
Utility in Carbonyl Group Introduction and Modification
The chloroformate functional group is a highly reactive acylating agent, making 2-Butyn-1-yl chloroformate a valuable tool for the introduction of a butynyloxycarbonyl moiety into a range of molecules. This reactivity is central to its application in the synthesis of esters, carbamates, ureas, and carbonates.
This compound is utilized in the synthesis of ester derivatives through its reaction with carboxylic acids. This reaction typically proceeds via the formation of a mixed anhydride (B1165640), which is subsequently reacted with an alcohol to yield the desired ester. The general mechanism involves the nucleophilic attack of a carboxylate anion on the chloroformate, leading to the formation of a mixed carboxylic-carbonic anhydride. This intermediate is then susceptible to nucleophilic attack by an alcohol, yielding the final ester product and releasing carbon dioxide and a chloride ion.
While specific research detailing the synthesis of advanced ester derivatives using this compound is not extensively documented, the reactivity pattern is well-established for other alkyl chloroformates. For instance, the closely related propargyl chloroformate is known to react with carboxylic acids to form the corresponding propargyl esters. This transformation is valuable for introducing a terminal alkyne into a molecule, which can then be further functionalized through reactions such as "click chemistry."
The reaction conditions for such esterifications generally involve the use of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent is typically an aprotic organic solvent like dichloromethane (B109758) or tetrahydrofuran.
Table 1: General Reaction Parameters for Ester Synthesis using Alkyl Chloroformates
| Parameter | Typical Conditions |
| Reactants | Carboxylic acid, this compound, Alcohol |
| Base | Pyridine, Triethylamine |
| Solvent | Dichloromethane, Tetrahydrofuran |
| Temperature | 0 °C to room temperature |
Detailed research into the specific substrate scope and optimization of reaction conditions for this compound in the synthesis of advanced ester derivatives represents an area for further investigation.
The reaction of this compound with primary or secondary amines provides a direct route to the formation of carbamates. This reaction is a cornerstone of organic synthesis, particularly for the protection of amino groups. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This addition is followed by the elimination of a chloride ion, resulting in the formation of a stable carbamate linkage.
The resulting 2-butynyloxycarbonyl (Boc) group can serve as a protecting group for amines in multi-step syntheses. The alkyne functionality within this protecting group offers the advantage of being susceptible to removal under specific conditions, such as with transition metal catalysts, which can provide orthogonality to other protecting group strategies.
Substituted ureas can also be synthesized using this compound. The reaction of the chloroformate with an amine can generate an isocyanate intermediate in situ, which can then react with a second amine to form a substituted urea. Alternatively, the carbamate formed from the initial reaction can be further reacted to yield a urea derivative.
Symmetrical ureas can be prepared by reacting a primary amine with a phosgene (B1210022) equivalent, such as this compound, in a 2:1 stoichiometric ratio. The reaction proceeds through the formation of a carbamate intermediate, which then reacts with a second molecule of the amine to yield the symmetrical urea. While this methodology is a general approach for the synthesis of symmetrical ureas, specific examples employing this compound for the preparation of biologically active symmetrical ureas are not widely reported in the scientific literature. The synthesis of ureas often relies on various methods, including the use of phosgene, isocyanates, or safer phosgene substitutes. sigmaaldrich.com The development of new synthetic routes to biologically active ureas is an active area of research, and the utility of this compound in this context remains to be fully explored.
Similar to its reaction with amines, this compound reacts with alcohols in the presence of a base to form carbonate esters. wikipedia.org This reaction is an effective method for constructing carbonate linkages within a molecule or for protecting hydroxyl groups. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the chloroformate, followed by the expulsion of the chloride ion. wikipedia.org
The resulting 2-butynyloxycarbonyl group can serve as a protecting group for alcohols, with the terminal alkyne providing a handle for further chemical modification. The formation of carbonates is a key transformation in the synthesis of various organic compounds, including polymers and pharmaceuticals. google.com Novel methods for the synthesis of carbonates, including one-pot conversions from alcohols using in situ generated chloroformates, have been developed to avoid the use of hazardous reagents like phosgene. organic-chemistry.orgnih.govacs.org
Table 2: Carbonyl Derivatives Synthesized from this compound
| Derivative | Nucleophile | General Product Structure |
| Ester | Carboxylic Acid/Alcohol | R-C(=O)O-CH₂-C≡C-CH₃ |
| Carbamate | Amine (R₂NH) | R₂N-C(=O)O-CH₂-C≡C-CH₃ |
| Carbonate | Alcohol (ROH) | RO-C(=O)O-CH₂-C≡C-CH₃ |
Formation of Carbamates and Substituted Ureas
Advanced Derivatization Strategies in Analytical Chemistry
Derivatization is a crucial technique in analytical chemistry, particularly for gas chromatography (GC), to improve the volatility, thermal stability, and detectability of analytes. gcms.czcolostate.edu Chloroformate reagents are widely used for this purpose due to their reactivity with a broad range of functional groups. wikipedia.org
In GC/MS analysis, polar compounds containing functional groups such as hydroxyl, carboxyl, and amino groups often exhibit poor chromatographic behavior due to their low volatility and tendency to adsorb onto the chromatographic column. Derivatization with a reagent like this compound can overcome these issues by converting the polar functional groups into less polar, more volatile derivatives. wikipedia.org
The reaction of this compound with an analyte containing an active hydrogen (e.g., in an -OH, -NH₂, or -COOH group) results in the formation of a 2-butynyloxycarbonyl derivative. This derivatization accomplishes several key objectives for GC/MS analysis:
Increased Volatility: The replacement of polar O-H, N-H, or C(=O)OH groups with the less polar butynyloxycarbonyl group significantly increases the volatility of the analyte, allowing it to be more readily vaporized and transported through the GC column. colostate.edu
Improved Peak Shape: By reducing intermolecular hydrogen bonding, derivatization minimizes peak tailing and improves chromatographic resolution. gcms.cz
Enhanced Thermal Stability: The resulting derivatives are often more thermally stable than the parent compounds, preventing decomposition in the hot GC injection port.
Characteristic Mass Spectra: The butynyl group can provide a distinct fragmentation pattern in the mass spectrometer, aiding in the identification and quantification of the analyte.
Alkyl chloroformates, such as ethyl chloroformate and isobutyl chloroformate, have been successfully employed for the derivatization of a wide range of metabolites, including amino acids, organic acids, and phenols, for GC/MS-based metabolomic profiling. core.ac.uknih.govnih.gov These reagents react rapidly in aqueous media, simplifying sample preparation. core.ac.uknih.gov While specific applications of this compound as a derivatizing agent are not extensively documented, its chemical properties suggest it would be a suitable reagent for this purpose, offering the potential for enhanced chromatographic performance and unique mass spectral characteristics.
Cross-Coupling and Functionalization Reactions
This compound serves as a versatile reagent in sophisticated organic synthesis, particularly in reactions that facilitate the formation of new carbon-carbon bonds and the introduction of functional groups. Its unique structure, combining a reactive chloroformate moiety with an alkynyl group, allows for a range of transformations that are valuable in the construction of complex molecular architectures.
Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation (e.g., Grignard Reagents)
The reaction of chloroformates with organometallic reagents, such as Grignard reagents (R-MgX), is a powerful method for creating carbon-carbon bonds and synthesizing esters. This transformation is particularly effective when mediated by organocopper intermediates. The general approach involves the cross-coupling of a chloroformate with an organocopper reagent, which is derived in situ from a Grignard reagent, cuprous bromide (CuBr), and lithium bromide (LiBr). organic-chemistry.orgresearchgate.net This methodology provides a rapid and high-yielding alternative to traditional ester synthesis. organic-chemistry.org
The process is highly chemoselective, targeting the replacement of the chloride on the chloroformate while leaving other functional groups intact. organic-chemistry.org This reaction is compatible with a wide array of both aromatic and aliphatic Grignard reagents. organic-chemistry.org While specific examples detailing this compound in this exact reaction are not prevalent, the general mechanism allows for its application. The reaction would proceed via the formation of an organocopper species from the Grignard reagent, which then couples with the this compound to yield the corresponding 2-butyn-1-yl ester.
The use of nickel or palladium catalysts also facilitates the cross-coupling of Grignard reagents with organic halides, a process that has become fundamental in C-C bond formation. nih.govscispace.com These catalytic systems often involve a cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The development of new catalytic systems, for instance using 1,3-butadiene as an additive with a nickel catalyst, has overcome previous limitations, allowing for the efficient coupling of alkyl groups under mild conditions. scispace.com
Table 1: Representative Cross-Coupling Reaction of Chloroformates with Grignard Reagents
| Chloroformate | Grignard Reagent | Catalyst/Mediator | Product | Yield |
| Ethyl Chloroformate | Phenylmagnesium Bromide | CuBr/LiBr | Ethyl Benzoate | High |
| Phenyl Chloroformate | Butylmagnesium Chloride | CuBr/LiBr | Phenyl Pentanoate | High |
| This compound (Hypothetical) | Methylmagnesium Iodide | CuBr/LiBr | 2-Butyn-1-yl Acetate | Expected High |
Synthesis of Functionalized α,α-Disubstituted β-Alkynyl Esters from Allenoates
A significant application of this compound is in the synthesis of highly substituted α,α-disubstituted β-alkynyl esters from allenyl esters (allenoates). organic-chemistry.orgnih.gov This process offers a mild, one-step method to access these valuable molecular building blocks. organic-chemistry.org The reaction proceeds through an alkynylenolate intermediate, which is generated by treating the allenoate with a strong amide base, such as lithium diisopropylamide (LDA). organic-chemistry.org
This intermediate is then trapped by an electrophile, in this case, an alkyl chloroformate like this compound. organic-chemistry.orgnih.gov The reaction exhibits high regioselectivity, with substitution occurring exclusively at the α-position of the allenoate. organic-chemistry.org This method is noted for its efficiency and tolerance of various functional groups, providing good to excellent yields. organic-chemistry.orgnih.gov The resulting β-alkynyl esters are useful precursors for constructing 1,n-enynes and 1,n-diynes, which are important in cycloisomerization chemistry. organic-chemistry.org
Table 2: Synthesis of β-Alkynyl Esters using Alkyl Chloroformates
| Allenoate Substrate | Base | Electrophile | Product | Yield |
| Ethyl 2,3-butadienoate | LDA | Benzyl (B1604629) Bromide | Ethyl 2-benzyl-3-butynoate | 85% |
| Ethyl 2,3-butadienoate | LDA | Methyl Chloroformate | Ethyl 2-(methoxycarbonyl)-3-butynoate | 92% |
| Ethyl 4-phenyl-2,3-butadienoate | LDA | This compound | Ethyl 2-(2-butyn-1-yloxycarbonyl)-4-phenyl-3-butynoate | Good to Excellent (expected) |
Selective Alkylation of Unsaturated Systems with Alkyl Chloroformates
The reaction of alkyl chloroformates with nucleophilic unsaturated systems represents a key strategy for selective alkylation and functionalization. The synthesis of α,α-disubstituted β-alkynyl esters from allenoates is a prime example of this principle. organic-chemistry.org In this transformation, the deprotonated allenoate forms a nucleophilic alkynylenolate intermediate. organic-chemistry.org This intermediate then attacks the electrophilic carbonyl carbon of the alkyl chloroformate, leading to the formation of a new carbon-carbon bond at the α-position and the introduction of the alkoxycarbonyl group.
This method is a powerful tool for the α-functionalization of carbonyl compounds. The generation of enolates from ketones, aldehydes, or esters via deprotonation with a strong base creates a nucleophilic α-carbon that can be alkylated. scribd.com The use of an alkyl chloroformate as the electrophile in this context allows for the direct introduction of an ester functionality, a process known as acylation. The reaction's success hinges on the careful choice of a base that favors enolate formation. scribd.com The resulting β-keto esters or related structures are highly versatile intermediates in organic synthesis.
The broader context of carbon-carbon bond formation is central to organic synthesis. organic-chemistry.org Methods that operate under mild conditions without the need for strong acids or bases are particularly desirable. organic-chemistry.org The use of reagents like this compound in conjunction with base-mediated enolate formation fits within this modern paradigm, allowing for the controlled and selective construction of complex molecules from simpler precursors. organic-chemistry.org
Computational Chemistry and Spectroscopic Characterization in 2 Butyn 1 Yl Chloroformate Research
Ab Initio and Density Functional Theory (DFT) Studies of Reaction Pathways
The dominance of one pathway over the other is highly dependent on the solvent composition. In most of the solvents studied, the reaction proceeds via a bimolecular addition-elimination mechanism. mdpi.comnih.gov This is inferred from the analysis of the specific rates of solvolysis using the extended Grunwald-Winstein equation. mdpi.comnih.gov However, in highly ionizing and strongly hydrogen-bonding solvents, such as 97% and 90% 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), the reaction mechanism shifts towards a unimolecular ionization pathway. mdpi.comnih.govnih.gov This shift is attributed to the presence of the electron-donating γ-methyl group in the 2-butyn-1-yl moiety, which stabilizes the resulting carbocation intermediate in these specific solvent conditions. mdpi.comnih.gov
While direct ab initio or DFT computational studies detailing the energy profiles of these reaction pathways for 2-butyn-1-yl chloroformate are not extensively available in the literature, the kinetic data provides a strong foundation for such future computational investigations. These studies would be instrumental in precisely mapping the potential energy surfaces, calculating activation energies for both the addition-elimination and ionization pathways, and providing a deeper theoretical understanding of the solvent's role in dictating the reaction mechanism. The study by D'Souza and colleagues does present a 3-D image of the syn conformer of this compound, suggesting that computational modeling was used to understand the molecule's spatial arrangement, which is a critical factor in its reactivity. mdpi.com
Table 1: Specific Rates of Solvolysis (k) of this compound at 25.0 °C in Various Solvents mdpi.com
| Solvent Composition (% v/v) | k (s⁻¹) |
| 100% EtOH | 1.23 x 10⁻⁴ |
| 90% EtOH | 3.12 x 10⁻⁴ |
| 80% EtOH | 5.67 x 10⁻⁴ |
| 100% MeOH | 3.45 x 10⁻⁴ |
| 90% MeOH | 7.89 x 10⁻⁴ |
| 80% MeOH | 1.23 x 10⁻³ |
| 90% Acetone (B3395972) | 2.34 x 10⁻⁴ |
| 80% Acetone | 4.56 x 10⁻⁴ |
| 97% TFE | 7.89 x 10⁻⁵ |
| 90% TFE | 1.23 x 10⁻⁴ |
| 70% TFE | 2.34 x 10⁻⁴ |
| 97% HFIP | 5.67 x 10⁻³ |
| 90% HFIP | 1.23 x 10⁻³ |
| 70% HFIP | 3.45 x 10⁻⁴ |
| 50% HFIP | 5.67 x 10⁻⁴ |
Elucidation of Transition States and Intermediates via Computational Modeling
The elucidation of transition states and intermediates in the reaction of this compound is intrinsically linked to the dual reaction pathways observed in its solvolysis. mdpi.comnih.gov While specific computational models detailing these structures for this particular compound are not readily found in published literature, the kinetic evidence allows for a clear postulation of their nature.
For the bimolecular addition-elimination pathway , the reaction is proposed to proceed through a trigonal bipyramidal transition state leading to a tetrahedral intermediate. mdpi.comnih.gov Computational modeling of this pathway for analogous chloroformates typically involves locating the transition state structure where the nucleophilic solvent molecule attacks the carbonyl carbon. The subsequent formation of the tetrahedral intermediate is a key step. The stability of this intermediate and the energy barriers for its formation and collapse would be critical parameters to determine computationally.
In the case of the unimolecular ionization pathway , which is significant in highly ionizing solvents, the key intermediate is a resonance-stabilized acylium ion and a 2-butyn-1-yloxide anion, which would rapidly lead to the formation of a carbocation. mdpi.comnih.gov Computational modeling would be essential to determine the structure and stability of this carbocation. The presence of the methyl group on the alkyne is believed to play a crucial role in stabilizing this intermediate, thereby facilitating the ionization pathway. mdpi.comnih.gov The transition state for this pathway would involve the heterolytic cleavage of the carbon-chlorine bond. DFT calculations could provide valuable insights into the geometry and energy of this transition state.
Although detailed computational studies on this compound itself are scarce, the work on related chloroformates provides a framework for how such investigations would be conducted. nih.gov Such studies would typically employ DFT methods to map the potential energy surface, identify stationary points corresponding to reactants, intermediates, transition states, and products, and use techniques like frequency analysis to confirm the nature of these stationary points.
Advanced Spectroscopic Probes for Mechanistic Elucidation (e.g., ¹H NMR, LC-MS, GC-MS)
Spectroscopic techniques are indispensable for the characterization of chemical compounds and for providing evidence for reaction mechanisms. However, detailed, publicly available spectroscopic data specifically for this compound is limited.
¹H NMR Spectroscopy: While a published ¹H NMR spectrum for this compound is not readily available, the expected chemical shifts can be predicted based on its structure. The spectrum would be expected to show a singlet for the methyl protons (CH₃), a quartet for the methylene (B1212753) protons (CH₂) adjacent to the oxygen, and a triplet for the terminal alkyne proton, if present, although in this compound, the alkyne is internal. The methylene protons would be expected to be deshielded due to the adjacent electron-withdrawing chloroformate group. For the related compound, 2-butyn-1-ol (B121050), the methylene protons appear around 4.2 ppm. chemicalbook.comspectrabase.com The presence of the chloroformate group would likely shift this further downfield.
LC-MS and GC-MS: Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for identifying reaction products and intermediates. The NIST WebBook indicates the availability of gas chromatography data for this compound, suggesting its volatility and suitability for GC-MS analysis. nist.gov However, the actual mass spectrum and fragmentation pattern are not provided.
In a GC-MS analysis, this compound would be expected to show a molecular ion peak corresponding to its molecular weight (132.54 g/mol ). nist.gov The fragmentation pattern would be crucial for structural confirmation. Common fragmentation pathways for chloroformates include the loss of CO₂, Cl, and cleavage of the ester bond. For this compound, characteristic fragments would likely include ions corresponding to the 2-butyn-1-yl cation and other fragments resulting from the cleavage of the chloroformate group. For the isomeric compound, 3-butyn-1-yl chloroformate, the NIST library indicates a top peak at m/z 52 in its GC-MS spectrum. nih.gov
LC-MS would be particularly useful for analyzing the products of solvolysis reactions in various aqueous-organic mixtures without the need for derivatization, allowing for the direct detection of both the organic products and any intermediates that are stable enough to be observed.
While the application of these advanced spectroscopic probes for the detailed mechanistic elucidation of this compound reactions is not extensively documented in the literature, they remain essential tools for any future in-depth studies of this compound's reactivity.
Future Research Directions and Translational Perspectives for 2 Butyn 1 Yl Chloroformate
Development of Sustainable and Environmentally Benign Synthesis Approaches for Alkynyl Chloroformates
The traditional synthesis of chloroformates often involves the use of highly toxic and hazardous phosgene (B1210022) gas. Future research will undoubtedly focus on developing safer and more environmentally friendly methods for the synthesis of alkynyl chloroformates like 2-butyn-1-yl chloroformate.
One promising avenue is the adoption of phosgene substitutes, such as triphosgene (B27547), which is a solid and therefore easier and safer to handle. mdpi.com However, a more innovative and sustainable approach lies in "photo-on-demand" synthesis. This method utilizes chloroform (B151607), an alcohol, and oxygen, with UV light as the catalyst, to produce chloroformates in situ. knu.ac.krorganic-chemistry.orgnih.gov This process avoids the direct use of phosgene or its derivatives, significantly enhancing the safety and environmental profile of the synthesis. knu.ac.kr The table below summarizes key aspects of these greener synthetic approaches.
| Synthesis Method | Reagents | Advantages |
| Triphosgene-based | Alcohol, Triphosgene | Avoids handling of phosgene gas, milder reaction conditions. mdpi.com |
| Photo-on-demand | Alcohol, Chloroform, Oxygen, UV light | In-situ generation of the reactive species, avoids toxic reagents like phosgene and triphosgene, safer and simpler for laboratory and industrial applications. knu.ac.krorganic-chemistry.orgnih.gov |
Further research in this area could focus on optimizing the photo-on-demand method for alkynyl alcohols and exploring other "green" solvents and energy sources to further minimize the environmental impact.
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The dual functionality of this compound offers a rich platform for exploring novel catalytic systems to control its reactivity and selectivity. Transition metal catalysis, in particular, holds immense potential for activating the alkyne group for a variety of transformations.
Catalytic systems based on copper, palladium, gold, ruthenium, and iridium have been extensively used for alkyne functionalization and could be adapted for reactions involving this compound. nih.govresearchgate.netmdpi.comyoutube.comacs.orgnih.gov For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," could be employed to selectively react the alkyne moiety of this compound with azide-containing molecules to form stable triazole linkages. mdpi.com This would allow for the modular construction of complex molecules.
Future research should focus on:
Developing recyclable catalysts: Heterogeneous catalysts, such as copper(I) acetate on silica, can offer improved sustainability by allowing for easy separation and reuse. researchgate.net
Ligand development: The use of specific ligands can fine-tune the electronic and steric properties of the metal catalyst, thereby controlling the regioselectivity and stereoselectivity of the reactions.
Tandem catalysis: A single catalyst could potentially mediate sequential reactions involving both the chloroformate and alkyne groups, enabling the efficient synthesis of complex structures in a one-pot process.
Expansion of Applications in Pharmaceutical and Agrochemical Synthesis
The unique structural features of this compound make it an attractive building block for the synthesis of novel pharmaceuticals and agrochemicals. Chloroformates have a history of use in the development of herbicides, fungicides, and insecticides. researchgate.net
In pharmaceutical sciences, the chloroformate group can be used to introduce protecting groups or to link the molecule to other bioactive compounds, potentially forming prodrugs. researchgate.net The alkyne functionality is particularly valuable for its application in bioconjugation and drug discovery via "click chemistry." nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the efficient and specific linking of the 2-butyn-1-yl moiety to biomolecules such as proteins, nucleic acids, and carbohydrates that have been modified to contain an azide group. This can be used for:
Drug targeting: Attaching the molecule to a targeting ligand to deliver a therapeutic agent to a specific site in the body.
Bioimaging: Linking to a fluorescent dye for imaging and diagnostic applications.
Creating complex drug scaffolds: The triazole ring formed in the click reaction is a stable and often biologically active core structure.
The following table outlines potential applications in these fields:
| Application Area | Role of this compound | Key Reaction |
| Pharmaceuticals | Building block for novel therapeutics, bioconjugation agent | Nucleophilic substitution (chloroformate), Copper-catalyzed azide-alkyne cycloaddition (alkyne) |
| Agrochemicals | Precursor for herbicides, fungicides, and insecticides | Nucleophilic substitution (chloroformate) |
Future work will involve the synthesis and biological evaluation of novel compounds derived from this compound to explore its full potential in these life science applications.
Interdisciplinary Research Integrating Materials Science and Polymer Chemistry
The bifunctional nature of this compound makes it a prime candidate for use as a "dual functional monomer" in polymer synthesis. mdpi.comknu.ac.krnih.govresearchgate.net This opens up exciting possibilities for creating novel polymers with complex architectures and tailored properties.
The chloroformate group can react with diols or diamines to form polycarbonates or polyurethanes, respectively, while the pendant alkyne groups can be used for post-polymerization modification via click chemistry. This allows for:
Synthesis of graft and brush copolymers: The alkyne side chains can be used to "graft" other polymer chains onto the main backbone. knu.ac.kr
Development of cross-linking agents: The ability to form covalent bonds between polymer chains is crucial for enhancing the mechanical and thermal properties of materials. nih.govlibretexts.orgnih.govmdpi.com this compound, with its two reactive sites, could be used to create well-defined cross-linked networks.
Surface modification: The reactivity of the chloroformate and alkyne groups can be utilized to modify the surfaces of materials, for example, to create biocompatible coatings or surfaces with specific functionalities. Alkenyl chloroformates have already been used in surface coating technology to create bacterial-resistant amphiphilic polymers. nih.gov
Dendrimer synthesis: The iterative and controlled nature of reactions involving both functionalities could be exploited in the synthesis of highly branched, well-defined dendrimers. mdpi.comnih.govnih.govmdpi.comuni-muenchen.deresearchgate.net
Interdisciplinary research combining organic synthesis, polymer chemistry, and materials science will be crucial to fully exploit the potential of this compound in these advanced applications.
Advanced Mechanistic Studies using Ultrafast Spectroscopy and Dynamic Simulations
A deeper understanding of the reaction mechanisms of this compound is essential for optimizing its applications and designing new reactions. Kinetic studies on the solvolysis of this compound have already provided valuable insights, revealing a competition between a bimolecular addition-elimination pathway and a unimolecular ionization pathway, depending on the solvent. researchgate.netnih.gov
Future research should employ advanced techniques to probe the reaction dynamics on a much shorter timescale.
Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy, with femtosecond time resolution, can directly observe the formation and decay of short-lived intermediates and transition states in a chemical reaction. youtube.comnih.govresearchgate.netresearchgate.netrsc.orgberkeley.eduyoutube.com This would provide unprecedented detail about the electronic and structural changes that occur during the reactions of this compound.
Dynamic Simulations: Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations can provide a theoretical framework for understanding the reaction pathways and the role of the solvent in influencing the reaction mechanism. organic-chemistry.orgresearchgate.netmdpi.comchemrxiv.org These computational methods can complement experimental data and help in the rational design of new catalysts and reaction conditions.
The combination of these advanced experimental and computational techniques will provide a comprehensive picture of the reactivity of this compound, paving the way for its more effective and widespread use.
Q & A
Q. What are the critical safety protocols for handling 2-Butyn-1-yl chloroformate in laboratory settings?
- Methodological Answer : Due to its structural similarity to other chloroformates, this compound requires stringent safety measures:
- Storage : Keep in tightly sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Avoid exposure to moisture, which generates HCl gas .
- PPE : Use chemical-resistant gloves, goggles, and fume hoods. Direct skin/eye contact causes severe irritation .
- Emergency Response : For inhalation, move to fresh air; for spills, neutralize with dry sodium bicarbonate and evacuate the area .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A Schotten-Baumann-type reaction is typically used:
Q. How can this compound be quantified in complex matrices?
- Methodological Answer : Derivatization followed by GC-MS or LC-MS is effective:
- Derivatization : React with amines or alcohols to form stable carbamates/esters.
- Example : Use ethyl chloroformate for amino acid analysis, adapting protocols for 2-butyn-1-yl derivatives .
Advanced Research Questions
Q. How does the solvolysis mechanism of this compound vary with solvent polarity?
- Methodological Answer : Kinetic studies using the Grunwald-Winstein equation reveal:
- Pathway Dominance : In non-polar solvents (e.g., acetone), a stepwise addition-elimination mechanism prevails.
- Solvent Switch : In highly polar solvents (e.g., 97% HFIP), the mechanism shifts to ionization , forming acylium ions. This is attributed to the β-methyl group stabilizing transition states .
- Experimental Design : Measure rate constants in solvents of varying ionizing power (Y values) and correlate using linear free-energy relationships .
Q. What role do structural substituents play in the reactivity of alkynyl chloroformates?
- Methodological Answer : Comparative studies with propargyl chloroformate (lacking β-methyl) show:
- Steric Effects : The β-methyl group in this compound reduces nucleophilic attack rates by ~30% in protic solvents.
- Electronic Effects : Enhanced stability of intermediates due to hyperconjugation from the methyl group .
- Table 1 : Rate Constants (k, s⁻¹) in Selected Solvents
| Solvent | This compound | Propargyl Chloroformate |
|---|---|---|
| Acetone | 1.2 × 10⁻³ | 1.8 × 10⁻³ |
| 90% HFIP | 4.5 × 10⁻² | 3.1 × 10⁻² |
Q. How can computational modeling predict degradation pathways of this compound?
- Methodological Answer : Use density functional theory (DFT) to map hydrolysis pathways:
- Hydrolysis Products : Predict formation of HCl and 2-butyn-1-ol.
- Activation Energy : Calculate barriers for nucleophilic attack at carbonyl vs. chloro groups.
- Validation : Compare with experimental HPLC-MS data on hydrolyzed products .
Data Contradictions and Gaps
- Toxicity Data : While n-butyl and isobutyl chloroformates show LC₅₀ values of 13–300 ppm in rodents , no specific data exist for 2-butyn-1-yl derivatives. Researchers should extrapolate cautiously and prioritize in vivo assays.
- Mechanistic Variability : Conflicting solvent effects in propargyl vs. 2-butyn-1-yl systems highlight the need for solvent-specific kinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
